UNII-103QB0867Q
UNII-103QB0867Q
Brand Name:
Vulcanchem
CAS No.:
177785-47-6
VCID:
VC20922988
InChI:
InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1
SMILES:
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Molecular Formula:
C13H15NO3S
Molecular Weight:
265.33 g/mol
UNII-103QB0867Q
CAS No.: 177785-47-6
Cat. No.: VC20922988
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177785-47-6 |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |
| Standard InChI | InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
| Standard InChI Key | FUSYFEXGXRDJNB-KWQFWETISA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
| SMILES | CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
| Canonical SMILES | CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator